molecular formula C10H8N2O6 B133402 methyl 2,7-dinitrocubane-1-carboxylate CAS No. 149574-35-6

methyl 2,7-dinitrocubane-1-carboxylate

Cat. No.: B133402
CAS No.: 149574-35-6
M. Wt: 252.18 g/mol
InChI Key: CALZAILSGDZPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2,7-dinitrocubane-1-carboxylate is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like molecule. The compound is also known as methyl 2,7-dinitropentacyclo-[4.2.0.0(2,5).0(3,8).0(4,7)]octane-1-carboxylate . This structure is notable for having substituents on adjacent carbon atoms, making it one of the few examples of such cubanes .

Preparation Methods

The synthesis of methyl 2,7-dinitrocubane-1-carboxylate involves multiple steps, typically starting from simpler cubane derivatives. The synthetic route often includes nitration reactions to introduce nitro groups and esterification to add the methoxycarbonyl group . Specific reaction conditions, such as the choice of solvents, temperature control, and the use of catalysts, are crucial to achieving high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.

Chemical Reactions Analysis

methyl 2,7-dinitrocubane-1-carboxylate undergoes various chemical reactions, including:

Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

methyl 2,7-dinitrocubane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2,7-dinitrocubane-1-carboxylate exerts its effects is primarily through its highly strained cubane structure. This strain can influence the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved would depend on the specific application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar compounds to methyl 2,7-dinitrocubane-1-carboxylate include other cubane derivatives with different substituents, such as:

The uniqueness of this compound lies in its combination of nitro and methoxycarbonyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial contexts .

Properties

CAS No.

149574-35-6

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

IUPAC Name

methyl 2,7-dinitrocubane-1-carboxylate

InChI

InChI=1S/C10H8N2O6/c1-18-7(13)8-5-3-2-4(10(3,8)12(16)17)6(8)9(2,5)11(14)15/h2-6H,1H3

InChI Key

CALZAILSGDZPNU-UHFFFAOYSA-N

SMILES

COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2,7-DPOC
2-methoxycarbonyl-1,4-dinitrocubane
methyl 2,7-dinitropentacyclo-(4.2.0,0(2,5).0(3,8).0(4,7))octane-1-carboxylate

Origin of Product

United States

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